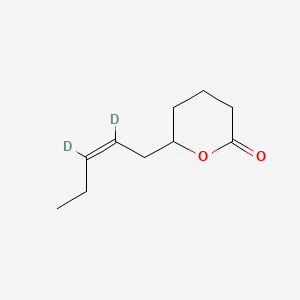

Jasmine lactone-d2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H16O2 |

|---|---|

Molecular Weight |

170.24 g/mol |

IUPAC Name |

6-[(Z)-2,3-dideuteriopent-2-enyl]oxan-2-one |

InChI |

InChI=1S/C10H16O2/c1-2-3-4-6-9-7-5-8-10(11)12-9/h3-4,9H,2,5-8H2,1H3/b4-3-/i3D,4D |

InChI Key |

XPPALVZZCMPTIV-KKLCAENNSA-N |

Isomeric SMILES |

[2H]/C(=C(\[2H])/CC1CCCC(=O)O1)/CC |

Canonical SMILES |

CCC=CCC1CCCC(=O)O1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Jasmine Lactone-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of Jasmine lactone-d2, a deuterated isotopologue of the naturally occurring aroma compound, Jasmine lactone. This document is intended for use by researchers, scientists, and professionals in drug development who require detailed information on this compound for its application as a tracer or internal standard in quantitative analyses.

This compound is the deuterated form of Jasmine lactone, a volatile substance found in various plants and teas, known for its distinct floral and fruity aroma.[1] The incorporation of deuterium atoms makes it a valuable tool in analytical chemistry, particularly in mass spectrometry-based methods, due to its mass shift compared to the endogenous, non-labeled compound.[2]

Core Chemical Properties

While specific experimental data for this compound is not widely published, its chemical properties can be reliably inferred from the well-documented data of its non-deuterated counterpart, Jasmine lactone. The primary difference will be a slight increase in molecular weight due to the presence of two deuterium atoms.

Table 1: General Chemical Properties of Jasmine Lactone and this compound

| Property | Jasmine Lactone (Non-deuterated) | This compound (Predicted) | Source |

| Molecular Formula | C₁₀H₁₆O₂ | C₁₀H₁₄D₂O₂ | [3] |

| Molecular Weight | 168.23 g/mol | ~170.24 g/mol | [3][4] |

| CAS Number | 25524-95-2 | Not available | |

| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid | |

| Odor | Floral, jasmine, fruity, creamy | Floral, jasmine, fruity, creamy | |

| Boiling Point | ~230-248 °C | Slightly higher than non-deuterated form | |

| Density | ~0.98 - 1.00 g/cm³ | Slightly higher than non-deuterated form | |

| Solubility | Soluble in alcohol and ether; insoluble in water | Soluble in alcohol and ether; insoluble in water |

Note: The properties for this compound are predicted based on the known properties of Jasmine lactone and the addition of two deuterium atoms as indicated by the SMILES string O=C1CCCC(O1)C/C([2H])=C([2H])\CC.

Synthesis and Isotopic Labeling

A potential synthetic approach could involve the Wittig reaction or a related olefination reaction using a deuterated phosphonium ylide with an appropriate aldehyde precursor to construct the deuterated double bond. Another strategy could be the reduction of an alkyne precursor with deuterium gas (D₂) using a Lindlar catalyst to achieve the desired cis stereochemistry of the double bond.

Experimental Protocols

This compound is primarily utilized as an internal standard in quantitative analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the accurate measurement of Jasmine lactone in various matrices.

Protocol: Quantification of Jasmine Lactone in a Biological Matrix using GC-MS with this compound as an Internal Standard

1. Objective: To accurately quantify the concentration of Jasmine lactone in a given biological sample (e.g., plasma, tissue homogenate) using a stable isotope dilution assay.

2. Materials:

- Biological matrix sample

- Jasmine lactone analytical standard

- This compound internal standard (of known concentration)

- Organic solvents for extraction (e.g., hexane, dichloromethane)

- Anhydrous sodium sulfate

- GC-MS system with a suitable capillary column (e.g., DB-5ms)

3. Sample Preparation and Extraction:

- Thaw the biological matrix sample.

- To a known volume or weight of the sample, add a precise amount of the this compound internal standard solution.

- Perform a liquid-liquid extraction with a suitable organic solvent.

- Vortex the mixture and centrifuge to separate the organic and aqueous layers.

- Collect the organic layer and dry it over anhydrous sodium sulfate.

- Concentrate the extract to a final volume under a gentle stream of nitrogen.

4. GC-MS Analysis:

- Inject a small volume (e.g., 1 µL) of the concentrated extract into the GC-MS system.

- GC Conditions (Typical):

- Injector Temperature: 250 °C

- Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

- Carrier Gas: Helium at a constant flow rate.

- MS Conditions (Typical):

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Acquisition Mode: Selected Ion Monitoring (SIM).

- Ions to Monitor:

- For Jasmine lactone (m/z): Select characteristic ions (e.g., 168, 99, 71).

- For this compound (m/z): Select corresponding shifted ions (e.g., 170, 101, 71).

5. Data Analysis:

- Integrate the peak areas for the selected ions of both the analyte (Jasmine lactone) and the internal standard (this compound).

- Calculate the ratio of the analyte peak area to the internal standard peak area.

- Prepare a calibration curve by analyzing a series of calibration standards containing known concentrations of Jasmine lactone and a fixed concentration of this compound.

- Plot the peak area ratio against the concentration of the analyte to generate the calibration curve.

- Determine the concentration of Jasmine lactone in the unknown sample by interpolating its peak area ratio from the calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of Jasmine lactone using this compound as an internal standard.

References

The Technical and Application Guide to Jasmine Lactone-d2 for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Jasmine Lactone-d2, a deuterated analog of the naturally occurring aroma compound, Jasmine Lactone. This document is intended for researchers and professionals in drug development and related scientific fields, offering comprehensive data, experimental protocols, and conceptual diagrams to facilitate its use as an internal standard in quantitative analyses and to explore its potential in drug delivery systems.

Core Compound Data: this compound

This compound is a stable isotope-labeled version of (Z)-7-decen-5-olide, commonly known as Jasmine Lactone. The deuterium labeling makes it an ideal internal standard for mass spectrometry-based quantification of the parent compound.

It is important to note that a specific CAS number is not assigned to this compound. It is identified by the CAS number of the unlabeled parent compound, 25524-95-2 .[1][2][3]

Table 1: Physicochemical Properties of Jasmine Lactone (Unlabeled)

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₆O₂ | [4] |

| Molecular Weight | 168.23 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | |

| Odor | Fruity, peach, apricot, creamy, jasmine | |

| Boiling Point | 281.5 °C at 760 mmHg | |

| Density | 0.962 g/cm³ | |

| Water Solubility | 5.05 g/L at 20°C | |

| LogP | 1.84 |

Table 2: Key Data for this compound

| Property | Value/Information |

| CAS Number | 25524-95-2 (of parent compound) |

| Molecular Formula | C₁₀H₁₄D₂O₂ |

| Molecular Weight | 170.24 g/mol |

| Typical Isotopic Purity | >98% (This is a typical value for commercially available deuterated standards and should be confirmed with the supplier's Certificate of Analysis) |

| Chemical Purity | ≥95% (Typical for commercial standards) |

Experimental Protocols

Synthesis of this compound

Reaction Scheme:

The synthesis can be approached by the deuteration of a suitable precursor to jasmine lactone, followed by cyclization. A common method for introducing deuterium is through the reduction of a carbonyl group or a double bond using a deuterium source.

Materials:

-

(Z)-7-decenoic acid

-

Deuterium gas (D₂) or a deuterating agent like sodium borodeuteride (NaBD₄)

-

Palladium on carbon (Pd/C) catalyst (for deuterogenation)

-

Anhydrous solvents (e.g., tetrahydrofuran (THF), dichloromethane (DCM))

-

Reagents for lactonization (e.g., a mild acid catalyst)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Preparation of Deuterated Precursor: A suitable precursor, such as a keto-acid or an unsaturated acid, is subjected to deuteration. For instance, selective reduction of a precursor with a triple bond at the 2,3-position of the pentenyl side chain using Lindlar's catalyst and D₂ gas would introduce two deuterium atoms.

-

Lactonization: The resulting deuterated hydroxy acid is then cyclized to form the δ-lactone ring. This can be achieved by heating in the presence of a catalytic amount of a non-nucleophilic acid, such as p-toluenesulfonic acid (p-TSA), in an inert solvent like toluene.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield pure this compound.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and determine the isotopic purity.

Quantitative Analysis of Jasmine Lactone using GC-MS with this compound Internal Standard

This protocol outlines a general procedure for the quantification of jasmine lactone in a biological matrix (e.g., plasma) using gas chromatography-mass spectrometry (GC-MS) and this compound as an internal standard.

Materials:

-

Jasmine Lactone standard

-

This compound internal standard solution of known concentration

-

Plasma sample

-

Protein precipitation solvent (e.g., ice-cold acetonitrile or methanol)

-

Derivatization agent (if necessary, e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)

-

GC-MS system with a suitable capillary column (e.g., DB-5MS)

Procedure:

-

Sample Preparation:

-

To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the this compound internal standard solution.

-

Add 400 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

(Optional) If derivatization is required to improve volatility and chromatographic performance, reconstitute the residue in a suitable solvent and add the derivatizing agent. Heat as required by the derivatization protocol.

-

Reconstitute the final residue in a suitable solvent (e.g., hexane) for GC-MS analysis.

-

-

GC-MS Analysis:

-

Injector: Splitless mode, 250°C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at 60°C for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Mass Spectrometer: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Monitor characteristic ions for both jasmine lactone and this compound. For example, for jasmine lactone (m/z of key fragments) and for this compound (m/z of the same fragments + 2 amu).

-

-

-

Data Analysis:

-

Integrate the peak areas of the selected ions for both the analyte and the internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the jasmine lactone standards.

-

Determine the concentration of jasmine lactone in the unknown samples by interpolating their peak area ratios on the calibration curve.

-

Signaling Pathways and Experimental Workflows

Biosynthesis of Jasmine Lactone in Plants

Jasmine lactone is produced in plants, such as tea (Camellia sinensis), through the lipoxygenase (LOX) pathway in response to stress. This pathway is initiated by the release of unsaturated fatty acids, like linoleic acid and α-linolenic acid, from plant membranes.

Caption: Biosynthesis pathway of Jasmine Lactone in plants.

Workflow for Quantitative Analysis using this compound

The use of a deuterated internal standard is crucial for accurate quantification in complex matrices, as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression in the mass spectrometer.

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Poly(Jasmine Lactone) in Stimuli-Responsive Drug Delivery

Recent research has demonstrated the potential of polymers derived from jasmine lactone in the development of smart drug delivery systems. An amphiphilic block copolymer, mPEG-b-PJL (methoxy poly(ethylene glycol)-b-poly(jasmine lactone)), can self-assemble into micelles to encapsulate therapeutic agents. The pendant allyl groups on the poly(jasmine lactone) backbone allow for post-polymerization functionalization, such as the attachment of drugs via stimuli-responsive linkers (e.g., disulfide bonds that are cleaved in the reducing environment of cancer cells).

References

In-Depth Technical Guide to Jasmine Lactone-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular properties of jasmine lactone and its deuterated analog, jasmine lactone-d2. It delves into the biosynthetic pathway of the parent compound and explores its burgeoning applications in the field of drug delivery, supported by detailed data presentation and visualizations to facilitate understanding and further research.

Core Molecular Data

The foundational quantitative data for jasmine lactone and its deuterated form are summarized below. The molecular weight of this compound has been calculated based on the substitution of two hydrogen atoms with deuterium.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Exact Mass (Da) |

| Jasmine Lactone | C₁₀H₁₆O₂ | 168.23[1][2][3][4][5] | 168.1150 |

| This compound | C₁₀H₁₄D₂O₂ | 170.24 | 170.1275 |

Note: The molecular weight of this compound is calculated by subtracting the mass of two protium atoms (atomic weight ≈ 1.008 u) and adding the mass of two deuterium atoms (atomic weight ≈ 2.014 u) to the molecular weight of jasmine lactone.

Biosynthesis of Jasmine Lactone

Jasmine lactone is a naturally occurring aroma compound found in various plants, including jasmine, tea, and peach. Its biosynthesis is a complex process initiated from unsaturated fatty acids, primarily linoleic acid and α-linolenic acid, through the lipoxygenase (LOX) pathway. This pathway is often activated in response to various stresses, such as mechanical damage or low temperatures.

The key steps involve the enzymatic conversion of these fatty acids into hydroperoxy fatty acids, which then undergo further transformations to yield jasmine lactone. The enzyme lipoxygenase, particularly CsLOX1 in tea plants, plays a crucial role in this process.

Experimental Protocols: A Generalized Workflow for Polymer Synthesis

Applications in Drug Development

Recent research has highlighted the potential of jasmine lactone in the pharmaceutical industry, particularly in drug delivery systems. Poly(jasmine lactone), a polymer synthesized from the monomer, has demonstrated the ability to enhance the solubility of poorly soluble drugs. This is a critical challenge in drug formulation, as many therapeutic agents exhibit low bioavailability due to their hydrophobic nature.

The polymer can form micelles that encapsulate hydrophobic drugs, thereby improving their solubility in aqueous environments. Furthermore, the structure of poly(jasmine lactone) allows for the attachment of stimuli-sensitive linkers, enabling the development of targeted drug delivery systems. These systems are designed to release their therapeutic payload at specific sites within the body, which can increase efficacy and reduce off-target side effects. The functionalization of the polymer backbone with groups such as carboxyl, amine, or hydroxyl moieties further enhances its utility for conjugating drugs and targeting ligands.

While the direct application of this compound in these systems has not been extensively reported, its use as a stable isotope-labeled internal standard in pharmacokinetic studies of jasmine lactone-based drug delivery systems is a foreseeable and valuable application. Deuteration can provide a distinct mass spectrometric signature, allowing for precise quantification in complex biological matrices.

References

Synthesis of Deuterated Jasmine Lactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for deuterated jasmine lactone. Stable isotope-labeled compounds, such as deuterated jasmine lactone, are invaluable tools in drug metabolism studies, pharmacokinetic research, and as internal standards for quantitative mass spectrometry analysis.[1][2] This document outlines a detailed, multi-step synthetic protocol, presents expected quantitative data in a clear tabular format, and includes visualizations of the chemical synthesis and experimental workflow.

Proposed Synthetic Pathway

The synthesis of deuterated jasmine lactone can be approached through the deuteration of a suitable precursor followed by lactonization. The following proposed pathway focuses on introducing deuterium atoms at specific positions that are less susceptible to exchange under typical biological conditions. The key steps involve the reduction of a triple bond to introduce two deuterium atoms and the reduction of an ester to a hydroxyl group, which subsequently attacks the activated carboxylic acid to form the lactone ring.

Caption: Proposed synthetic pathway for deuterated jasmine lactone.

Experimental Protocols

Step 1: Protection of Pent-2-yn-1-ol

-

Reaction: Pent-2-yn-1-ol is reacted with tert-butyldimethylsilyl chloride (TBDMSCl) to protect the hydroxyl group.

-

Procedure: To a solution of pent-2-yn-1-ol (1.0 eq) and imidazole (2.5 eq) in dichloromethane (DCM) at 0 °C, a solution of TBDMSCl (1.1 eq) in DCM is added dropwise. The reaction mixture is stirred at room temperature for 12 hours. The reaction is quenched with saturated aqueous NaHCO3 solution, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure to afford 1-(tert-butyldimethylsilyloxy)pent-2-yne.

Step 2: Alkynylation of Methyl 5-oxopentanoate

-

Reaction: The protected pentyne is deprotonated with n-butyllithium (n-BuLi) and reacted with methyl 5-oxopentanoate to form the carbon skeleton.

-

Procedure: To a solution of 1-(tert-butyldimethylsilyloxy)pent-2-yne (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an argon atmosphere, n-BuLi (1.1 eq, 2.5 M in hexanes) is added dropwise. The mixture is stirred for 1 hour at -78 °C. A solution of methyl 5-oxopentanoate (1.0 eq) in anhydrous THF is then added dropwise. The reaction is stirred for 3 hours at -78 °C and then allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous NH4Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated. The crude product, methyl 5-hydroxydec-7-ynoate with the silyl protecting group, is purified by column chromatography.

Step 3: Deuteration and Double Bond Formation

-

Reaction: The triple bond is stereoselectively reduced to a Z-double bond with the incorporation of two deuterium atoms using deuterium gas (D2) and Lindlar's catalyst.

-

Procedure: The product from the previous step is dissolved in ethyl acetate, and Lindlar's catalyst (5% Pd on CaCO3, poisoned with lead, 0.1 eq) and quinoline (1 eq) are added. The flask is evacuated and backfilled with D2 gas three times. The reaction is stirred under a D2 atmosphere (balloon pressure) at room temperature until the starting material is consumed (monitored by TLC). The mixture is filtered through a pad of Celite, and the filtrate is concentrated to give methyl (Z)-5-hydroxydec-7,8-d2-enoate.

Step 4: Saponification of the Ester

-

Reaction: The methyl ester is hydrolyzed to the corresponding carboxylic acid using lithium hydroxide (LiOH).

-

Procedure: To a solution of methyl (Z)-5-hydroxydec-7,8-d2-enoate in a mixture of THF and water (3:1), LiOH (1.5 eq) is added. The reaction is stirred at room temperature for 4 hours. The THF is removed under reduced pressure, and the aqueous residue is acidified to pH 3 with 1 M HCl. The product is extracted with ethyl acetate, and the combined organic extracts are washed with brine, dried over anhydrous Na2SO4, and concentrated to yield (Z)-5-hydroxydec-7,8-d2-enoic acid.

Step 5: Lactonization

-

Reaction: The hydroxy acid undergoes intramolecular cyclization to form the δ-lactone ring, deuterated jasmine lactone.

-

Procedure: To a solution of (Z)-5-hydroxydec-7,8-d2-enoic acid (1.0 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) in dry DCM at 0 °C, a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in DCM is added dropwise. The reaction mixture is stirred at room temperature for 12 hours. The precipitated dicyclohexylurea is removed by filtration. The filtrate is washed successively with 1 M HCl, saturated aqueous NaHCO3, and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated. The crude product is purified by column chromatography to afford deuterated jasmine lactone.

Quantitative Data Summary

The following tables summarize the expected quantitative data for the synthesis of deuterated jasmine lactone.

Table 1: Reagents and Expected Yields

| Step | Starting Material | Key Reagents | Product | Expected Yield (%) |

| 1 | Pent-2-yn-1-ol | TBDMSCl, Imidazole | 1-(tert-Butyldimethylsilyloxy)pent-2-yne | 95 |

| 2 | 1-(tert-Butyldimethylsilyloxy)pent-2-yne | n-BuLi, Methyl 5-oxopentanoate | Methyl 5-hydroxydec-7-ynoate | 70 |

| 3 | Methyl 5-hydroxydec-7-ynoate | D2, Lindlar's catalyst | Methyl (Z)-5-hydroxydec-7,8-d2-enoate | 90 |

| 4 | Methyl (Z)-5-hydroxydec-7,8-d2-enoate | LiOH | (Z)-5-Hydroxydec-7,8-d2-enoic acid | 92 |

| 5 | (Z)-5-Hydroxydec-7,8-d2-enoic acid | DCC, DMAP | Deuterated Jasmine Lactone | 80 |

Table 2: Expected Analytical Data for Deuterated Jasmine Lactone

| Analysis | Expected Result |

| Molecular Formula | C10H14D2O2 |

| Molecular Weight | 170.25 g/mol |

| Appearance | Colorless to pale yellow oil |

| ¹H NMR | Signals corresponding to the protons of the lactone ring and the pentenyl side chain, with the absence of signals for the vinylic protons at the 7 and 8 positions. |

| ¹³C NMR | Signals corresponding to the carbon atoms of the jasmine lactone structure. |

| Mass Spectrometry (EI) | Molecular ion peak (M+) at m/z 170. |

| Isotopic Purity | >98% D2 incorporation |

Experimental Workflow

The general workflow for each synthetic step is depicted in the following diagram.

Caption: General experimental workflow for a single synthetic step.

This technical guide provides a robust framework for the synthesis of deuterated jasmine lactone. The detailed protocols and expected data serve as a valuable resource for researchers in need of this labeled compound for their studies. The application of such isotopically labeled molecules is crucial for advancing our understanding of drug disposition and metabolism.[2]

References

The Enigmatic Essence: A Technical Guide to the Natural Occurrence and Analysis of Jasmine Lactone Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jasmine lactone, a significant contributor to the characteristic sweet, fruity, and floral aroma of numerous plants, has garnered considerable attention in the fields of flavor and fragrance chemistry, as well as in the study of plant signaling pathways. This technical guide provides an in-depth exploration of the natural occurrence of jasmine lactone isomers, their biosynthesis, and the analytical methodologies required for their extraction, identification, and quantification. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are interested in the chemical ecology and potential applications of these fascinating compounds.

Natural Occurrence of Jasmine Lactone Isomers

Jasmine lactone exists as several isomers, primarily δ-jasminolactone and γ-jasmonolactone, each with distinct sensory properties. Furthermore, these isomers can exist as different stereoisomers (enantiomers), which often exhibit unique biological activities and olfactory characteristics. The distribution and concentration of these isomers vary significantly across different plant species.

Plant Sources

Jasmine lactone isomers have been identified in a variety of plant species, contributing to their unique aromatic profiles. Notable natural sources include:

-

Jasmine (Jasminum spp.) : As the name suggests, jasmine flowers are a primary source of these lactones, particularly (-)-(R)-δ-jasmine lactone, which is a key contributor to the flower's iconic scent.

-

Tuberose (Polianthes tuberosa) : Tuberose oil is known to contain the (+)-(S) enantiomer of δ-jasmine lactone.

-

Tea (Camellia sinensis) : Jasmine lactone is a crucial aroma component in oolong and black tea, with its formation being enhanced by stresses such as mechanical damage and low temperatures during processing.[1][2]

-

Peach (Prunus persica) : The fruity and creamy notes of peaches are partly attributed to the presence of jasmine lactone isomers.

-

Gardenia (Gardenia jasminoides) : This flower shares some aromatic characteristics with jasmine, including the presence of jasmine lactones.[3][4]

-

Osmanthus (Osmanthus fragrans) : Known for its complex fruity-floral aroma, osmanthus also contains jasmine lactone isomers.

-

Ginger (Zingiber officinale) : Traces of jasmine lactone have been reported in ginger, contributing to its complex flavor profile.[3]

Quantitative Data on Isomer Distribution

The quantitative distribution of jasmine lactone isomers is highly dependent on the plant species, cultivar, geographical origin, and processing methods. The following table summarizes available data on the concentration and enantiomeric distribution of these isomers in various natural sources.

| Plant Source | Isomer | Enantiomer | Concentration / Relative Abundance | Reference |

| Jasmine (Jasminum grandiflorum) | δ-Jasminolactone | (-)-(R) | Major enantiomer | |

| Tuberose (Polianthes tuberosa) | δ-Jasminolactone | (+)-(S) | Major enantiomer | |

| Tea (Camellia sinensis) | Jasmine Lactone | Not specified | Accumulation enhanced by stress | |

| Arabian Jasmine (Jasminum sambac) | Jasmine | Not specified | 9.90% in essential oil |

Note: Quantitative data for jasmine lactone isomers is often sparse and varies widely in the literature. The presented data is indicative and may not be representative of all samples.

Biosynthesis and Signaling Pathways

The formation of jasmine lactone is intricately linked to the plant's fatty acid metabolism and the jasmonate signaling pathway, which is a crucial component of the plant's response to biotic and abiotic stress.

The Jasmonic Acid Pathway

Jasmine lactones are derived from α-linolenic acid (C18:3), a common fatty acid in plant tissues. The biosynthesis is initiated in the chloroplasts and peroxisomes and involves a series of enzymatic reactions. The key steps are outlined below:

-

Release of α-Linolenic Acid : Stress signals, such as wounding or herbivory, activate lipases that release α-linolenic acid from chloroplast membranes.

-

Oxygenation : Lipoxygenase (LOX) catalyzes the addition of molecular oxygen to α-linolenic acid to form 13-hydroperoxyoctadecatrienoic acid (13-HPOT).

-

Cyclization : Allene oxide synthase (AOS) and allene oxide cyclase (AOC) convert 13-HPOT into 12-oxo-phytodienoic acid (OPDA).

-

Reduction and β-Oxidation : OPDA is transported to the peroxisome, where it is reduced by OPDA reductase (OPR) and undergoes a series of β-oxidation steps to yield jasmonic acid (JA).

-

Lactonization : While the precise enzymatic steps are still under investigation, it is proposed that derivatives of the jasmonic acid pathway undergo hydroxylation and subsequent intramolecular esterification (lactonization) to form δ- and γ-jasmine lactones. This lactonization can be a result of the catabolism of jasmonic acid.

Signaling Pathway Diagram

The following diagram illustrates the biosynthetic pathway leading from α-linolenic acid to jasmonic acid, which is the precursor to jasmine lactone formation.

Caption: Biosynthesis of Jasmine Lactones from α-Linolenic Acid.

Experimental Protocols

The accurate analysis of jasmine lactone isomers requires carefully optimized extraction and analytical techniques. The choice of method depends on the sample matrix, the target isomers, and the desired level of sensitivity.

Extraction Methodologies

SPME is a solvent-free, non-destructive technique ideal for the analysis of volatile and semi-volatile compounds from the headspace of plant materials.

Protocol for Headspace SPME (HS-SPME) of Floral Volatiles:

-

Sample Preparation : Place a known quantity of fresh plant material (e.g., 1-5 g of flower petals) into a sealed headspace vial (e.g., 20 mL).

-

Equilibration : Allow the sample to equilibrate at a controlled temperature (e.g., 40-60°C) for a specific time (e.g., 15-30 minutes) to allow volatiles to accumulate in the headspace.

-

Extraction : Expose a pre-conditioned SPME fiber (e.g., 65 µm PDMS/DVB) to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature.

-

Desorption : Immediately after extraction, insert the SPME fiber into the heated injection port of a gas chromatograph for thermal desorption of the analytes.

Workflow Diagram for HS-SPME:

Caption: Headspace Solid-Phase Microextraction (HS-SPME) Workflow.

SFE using carbon dioxide (CO2) is a green extraction technique that is highly efficient for the extraction of non-polar to moderately polar compounds.

Protocol for SFE of Jasmine Lactones:

-

Sample Preparation : Grind the dried plant material to a uniform particle size (e.g., 0.5 mm).

-

Extractor Loading : Pack the ground material into the extraction vessel.

-

Extraction Conditions :

-

Pressure : 10-20 MPa

-

Temperature : 40-50°C

-

CO2 Flow Rate : 2-4 mL/min

-

Co-solvent (optional) : 5-10% ethanol to enhance the extraction of more polar compounds.

-

-

Collection : Decompress the supercritical fluid in a collection vessel, causing the CO2 to vaporize and the extracted compounds to precipitate.

-

Fractionation (optional) : The extract can be further fractionated to isolate specific compound classes.

Workflow Diagram for SFE:

Caption: Supercritical Fluid Extraction (SFE) Workflow.

Analytical Instrumentation

GC-MS is the most common technique for the separation and identification of volatile and semi-volatile compounds like jasmine lactones.

Typical GC-MS Parameters:

-

Column : A polar capillary column such as a DB-WAX or a mid-polar column like DB-5ms is often used. For chiral separations, a cyclodextrin-based chiral column (e.g., Rt-βDEXse) is necessary.

-

Injector Temperature : 250°C.

-

Oven Temperature Program :

-

Initial temperature: 50-70°C, hold for 2-5 minutes.

-

Ramp: 3-5°C/minute to 220-240°C.

-

Final hold: 5-10 minutes.

-

-

Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).

-

Mass Spectrometer :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Scan Range : m/z 40-400.

-

Source Temperature : 230°C.

-

Identification : Compound identification is achieved by comparing the obtained mass spectra and retention indices with those of authentic standards and spectral libraries (e.g., NIST, Wiley).

Conclusion

Jasmine lactone isomers are vital components of the aroma and flavor of numerous plants, with their natural occurrence and distribution being a complex interplay of genetics and environmental factors. Their biosynthesis via the jasmonate pathway highlights their role in plant defense and signaling. The analytical methodologies detailed in this guide, including SPME, SFE, and chiral GC-MS, provide the necessary tools for researchers to accurately identify and quantify these important natural products. Further research into the specific enzymes involved in the final lactonization steps and a more comprehensive quantitative survey of these isomers in a wider range of plant species will undoubtedly unveil new insights into their biological significance and potential applications in various industries.

References

- 1. Lactones from Unspecific Peroxygenase-Catalyzed In-Chain Hydroxylation of Saturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 4. Supercritical Fluid Extraction of Plant Flavors and Fragrances - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Jasmine Lactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jasmine lactone is a significant volatile organic compound that contributes to the characteristic floral and fruity aroma of jasmine, as well as other plants like tea (Camellia sinensis).[1][2] Its biosynthesis is a complex process intricately linked to the plant's response to environmental stimuli. This technical guide provides a comprehensive overview of the current understanding of the jasmine lactone biosynthetic pathway, with a focus on the core enzymatic steps, regulatory mechanisms, and relevant experimental methodologies. While significant progress has been made in elucidating the initial stages of this pathway, the complete enzymatic sequence remains an active area of research.

The Biosynthetic Pathway of Jasmine Lactone

The biosynthesis of jasmine lactone originates from polyunsaturated fatty acids, primarily α-linolenic acid (C18:3) and linoleic acid (C18:2).[1][2] The pathway can be broadly divided into three key stages: oxygenation, chain shortening, and lactonization.

Oxygenation by Lipoxygenase (LOX)

The initial and best-characterized step is the dioxygenation of α-linolenic acid and linoleic acid by the enzyme 13-lipoxygenase (13-LOX; EC 1.13.11.12).[3] This reaction introduces molecular oxygen at the 13th carbon of the fatty acid, leading to the formation of 13-hydroperoxyoctadecatrienoic acid (13-HPOT) and 13-hydroperoxyoctadecadienoic acid (13-HPOD), respectively. In Camellia sinensis, the specific isozyme CsLOX1 has been identified as playing a crucial role in this process.

Putative Intermediary Steps: The Role of Peroxygenases and Reductases

The enzymatic steps immediately following the formation of hydroperoxides are not yet definitively established for jasmine lactone biosynthesis. However, recent research into lactone formation from fatty acids suggests the involvement of peroxygenases and reductases. Peroxygenases are capable of hydroxylating fatty acids, which is a necessary step for lactonization. It is hypothesized that a peroxygenase may act on the 13-hydroperoxy fatty acids to introduce a hydroxyl group at a specific position along the carbon chain. This would be followed by the reduction of the hydroperoxy group to a hydroxyl group, a reaction catalyzed by a reductase.

Chain Shortening via β-Oxidation

To arrive at the C10 structure of jasmine lactone from an 18-carbon fatty acid precursor, the carbon chain must be shortened. This is believed to occur through a series of β-oxidation cycles. The β-oxidation of unsaturated fatty acids requires additional enzymes, such as enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase, to handle the double bonds present in the fatty acid chain. This process would systematically remove two-carbon units in the form of acetyl-CoA until the desired chain length is achieved.

Lactonization

The final step in the pathway is the intramolecular esterification, or lactonization, of the resulting hydroxy fatty acid to form the stable δ-lactone ring of jasmine lactone. This cyclization reaction can occur spontaneously under acidic conditions or may be enzyme-catalyzed.

Quantitative Data

Quantitative data on the enzyme kinetics of the complete jasmine lactone biosynthetic pathway is limited. However, studies on individual enzymes, particularly lipoxygenases, provide some insights.

| Enzyme | Substrate | Km | Vmax | Source Organism | Reference |

| 13-Lipoxygenase (LOX4) | α-Linolenic Acid | 5.8 µM | 128 nmol·s⁻¹·mg protein⁻¹ | Arabidopsis thaliana |

Experimental Protocols

Quantification of Jasmine Lactone by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the extraction and quantification of jasmine lactone from plant tissues.

a. Sample Preparation and Extraction:

-

Homogenize fresh or frozen plant tissue (e.g., 1 g) in liquid nitrogen.

-

Transfer the powdered tissue to a tube containing a suitable organic solvent (e.g., 5 mL of dichloromethane or a hexane/ethyl acetate mixture).

-

Add an internal standard (e.g., a known concentration of a structurally similar lactone not present in the sample) for accurate quantification.

-

Vortex the mixture vigorously for 1 minute and then sonicate for 15 minutes.

-

Centrifuge the sample at 4,000 rpm for 10 minutes.

-

Carefully transfer the supernatant to a new tube.

-

Concentrate the extract under a gentle stream of nitrogen to a final volume of approximately 100 µL.

b. GC-MS Analysis:

-

Instrument: Agilent Technologies 7890A GC with a 5975C Mass Selective Detector (or equivalent).

-

Column: DB-5MS (30 m × 0.25 mm × 0.25 µm) or a similar non-polar capillary column.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250°C.

-

Injection Volume: 1 µL in splitless mode.

-

Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes. (This program should be optimized based on the specific instrument and sample matrix).

-

Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan from m/z 40 to 400.

-

Identification and Quantification: Identify jasmine lactone based on its retention time and mass spectrum compared to an authentic standard. Quantify using the peak area relative to the internal standard.

Lipoxygenase (LOX) Activity Assay

This spectrophotometric assay measures the activity of LOX by monitoring the formation of conjugated dienes from linoleic acid.

a. Reagents:

-

Sodium phosphate buffer (0.1 M, pH 6.8).

-

Linoleic acid substrate solution: Dissolve linoleic acid in ethanol and then dilute in buffer to the desired concentration.

-

Enzyme extract: Homogenize plant tissue in extraction buffer and clarify by centrifugation.

b. Procedure:

-

Pipette 2.9 mL of the substrate solution into a quartz cuvette.

-

Add 0.1 mL of the enzyme extract to initiate the reaction.

-

Immediately measure the increase in absorbance at 234 nm over time using a spectrophotometer.

-

Calculate the enzyme activity based on the initial linear rate of the reaction, using the molar extinction coefficient for conjugated dienes (approximately 25,000 M⁻¹cm⁻¹).

Mandatory Visualizations

Biosynthesis Pathway of Jasmine Lactone

Caption: Proposed biosynthetic pathway of jasmine lactone from fatty acid precursors.

Jasmonic Acid Signaling Pathway and its Potential Influence on Jasmine Lactone Biosynthesis

Caption: The jasmonic acid signaling pathway and its potential regulation of jasmine lactone biosynthesis.

Conclusion

The biosynthesis of jasmine lactone is a stress-induced pathway that begins with the lipoxygenase-mediated oxidation of fatty acids. While the initial steps are well-understood, the subsequent enzymatic conversions involving peroxygenases, reductases, and β-oxidation require further investigation to be fully elucidated. The jasmonic acid signaling pathway is likely a key regulator of this process, providing a potential target for modulating the production of this important aroma compound. The methodologies outlined in this guide provide a foundation for researchers to further explore and quantify the intricate details of jasmine lactone biosynthesis.

References

Spectroscopic Analysis of Jasmine Lactone-d2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of Jasmine lactone, with a specific focus on its deuterated analogue, Jasmine lactone-d2. Due to the current absence of publicly available experimental spectroscopic data for this compound, this document presents the known data for the non-deuterated parent compound as a foundational reference. Furthermore, it outlines the theoretical implications of deuterium labeling on the corresponding spectra and furnishes detailed experimental protocols for the acquisition of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. A generalized workflow for the synthesis and subsequent spectroscopic analysis of deuterated isotopologues is also provided. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of isotopically labeled compounds in drug development and metabolic studies.

Introduction

Jasmine lactone, a naturally occurring aroma compound found in jasmine oil and various fruits, is a significant molecule in the fragrance and flavor industries.[1] Its deuterated isotopologue, this compound, is of particular interest for use as an internal standard in quantitative mass spectrometry-based assays, such as stable isotope dilution analysis, which is crucial for pharmacokinetic and metabolic studies in drug development.[2] The incorporation of deuterium atoms provides a distinct mass shift without significantly altering the chemical properties of the molecule, enabling precise quantification in complex biological matrices.[3]

This document compiles the available spectroscopic data for Jasmine lactone and provides a predictive analysis for this compound, alongside standardized protocols for its empirical characterization.

Spectroscopic Data

Currently, experimental spectroscopic data for this compound is not available in the public domain. However, the data for the non-deuterated parent compound, Jasmine lactone ((Z)-6-(pent-2-en-1-yl)tetrahydro-2H-pyran-2-one), is well-documented and serves as an essential reference.

Predicted Spectroscopic Changes for this compound

The introduction of two deuterium atoms into the Jasmine lactone structure would induce predictable changes in its spectra:

-

¹H NMR: The proton signal corresponding to the deuterated position would disappear or be significantly attenuated. If the deuterium is vicinal to other protons, the coupling patterns of those adjacent protons would be altered.

-

¹³C NMR: The carbon signal at the site of deuteration would exhibit a characteristic triplet multiplicity due to C-D coupling and would be shifted slightly upfield.

-

IR Spectroscopy: The C-H stretching vibrations (typically 2850-3000 cm⁻¹) would be replaced by C-D stretching vibrations at a lower frequency (approximately 2100-2200 cm⁻¹) due to the heavier mass of deuterium.

-

Mass Spectrometry: The molecular ion peak (M⁺) and any fragments containing the deuterium labels would be shifted by +2 m/z units compared to the non-deuterated compound.

Spectroscopic Data of Jasmine Lactone (Non-deuterated)

The following tables summarize the available spectroscopic data for the non-deuterated Jasmine lactone.

Table 1: Mass Spectrometry Data for Jasmine Lactone [4]

| Parameter | Value |

| Molecular Formula | C₁₀H₁₆O₂ |

| Molecular Weight | 168.23 g/mol |

| GC-MS Data | |

| Top Peak (m/z) | 99 |

| Second Highest (m/z) | 71 |

| Third Highest (m/z) | 55 |

| MS/MS Data | |

| Precursor Ion [M+H]⁺ (m/z) | 169.1223 |

| Top Fragment (m/z) | 151 |

| Second Highest Fragment (m/z) | 112.9 |

| Third Highest Fragment (m/z) | 133 |

Table 2: Gas Chromatography Data for Jasmine Lactone [5]

| Parameter | Value |

| Column Type | Capillary |

| Active Phase | DB-Wax |

| Retention Index | 2156 |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the molecular structure and the position of deuterium labeling.

Instrumentation:

-

A 400 MHz (or higher) NMR spectrometer.

-

Standard 5 mm NMR tubes.

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to an NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-64 (adjust for optimal signal-to-noise).

-

Relaxation Delay (d1): 1-2 seconds.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Spectral Width: 0 to 220 ppm.

-

Number of Scans: 1024 or more (adjust for optimal signal-to-noise).

-

Relaxation Delay (d1): 2 seconds.

Infrared (IR) Spectroscopy

Objective: To identify functional groups and confirm the presence of C-D bonds.

Instrumentation:

-

Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal.

-

Place a small drop of neat this compound liquid onto the ATR crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern, confirming the incorporation of two deuterium atoms.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

-

High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass determination.

GC-MS Analysis:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: 40-400 m/z.

-

Source Temperature: 230 °C.

-

High-Resolution MS (HRMS) Analysis:

-

Sample Preparation: Prepare a dilute solution (e.g., 1 µg/mL) in a suitable solvent for direct infusion or LC-MS.

-

Data Acquisition: Acquire data in positive ion mode to observe the [M+H]⁺ or [M+Na]⁺ adducts and determine the accurate mass.

Synthesis and Analysis Workflow

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a deuterated compound like this compound.

Caption: Synthesis and Analysis Workflow.

Conclusion

While direct experimental data for this compound remains to be published, this guide provides a solid foundation for its spectroscopic characterization. By utilizing the data of the non-deuterated analogue as a reference and applying the detailed experimental protocols provided, researchers can confidently undertake the synthesis and analysis of this and other deuterated lactones. The successful characterization of this compound will be invaluable for its application in advanced analytical studies within the fields of drug metabolism and pharmacokinetics.

References

Jasmine Lactone-d2: A Technical Guide to Safety and Handling

Disclaimer: This document provides a comprehensive overview of the safety and handling procedures for Jasmine Lactone. Specific safety data for Jasmine Lactone-d2 is limited. The information presented here is based on the non-deuterated form and should be used as a primary guideline. Deuteration may alter the metabolic and toxicological properties of the molecule.[1] A thorough risk assessment should be conducted by qualified professionals before handling this compound.

Introduction

This compound is the deuterated form of Jasmine Lactone, a volatile compound known for its characteristic floral and fruity scent.[1] While Jasmine Lactone is utilized in the fragrance and flavor industries, the deuterated version is more likely to be used in research settings, particularly in metabolic and pharmacokinetic studies.[1] Understanding the safety and handling of this compound is crucial for researchers, scientists, and drug development professionals.

Hazard Identification and Classification

Jasmine Lactone is classified as a hazardous substance. The following table summarizes its GHS classification.

Table 1: GHS Classification of Jasmine Lactone

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 4 | Combustible liquid |

| Acute Toxicity, Oral | 4 | Harmful if swallowed |

| Skin Irritation | 2 | Causes skin irritation |

| Eye Irritation | 2A | Causes serious eye irritation |

| Hazardous to the Aquatic Environment, Chronic | 3 | Toxic to aquatic life with long lasting effects |

Signal Word: Warning

Hazard Statements:

-

Combustible liquid.

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

Toxic to aquatic life with long lasting effects.

Precautionary Statements:

-

Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.

-

Avoid release to the environment.

-

Wear protective gloves/protective clothing/eye protection/face protection.

-

IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

IF ON SKIN: Wash with plenty of soap and water.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If skin irritation or rash occurs: Get medical advice/attention.

-

If eye irritation persists: Get medical advice/attention.

-

Rinse mouth.

-

Store in a well-ventilated place. Keep cool.

-

Dispose of contents/container in accordance with local/regional/national/international regulations.

Physical and Chemical Properties

Understanding the physical and chemical properties of Jasmine Lactone is essential for safe handling and storage.

Table 2: Physical and Chemical Properties of Jasmine Lactone

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | |

| Odor | Sweet, floral, jasmine-like, fruity | |

| Molecular Formula | C10H16O2 | |

| Molecular Weight | 168.24 g/mol | |

| Boiling Point | 130 °C @ 3 mmHg | |

| Flash Point | 110 °C (230 °F) - closed cup | |

| Density | 0.963 - 0.970 g/cm³ @ 25°C | |

| Solubility | Practically insoluble in water; Soluble in ethanol and organic solvents | |

| Vapor Pressure | 0.004 mmHg @ 25 °C (estimated) |

Experimental Protocols: Safe Handling and Emergency Procedures

Engineering Controls

-

Ventilation: Use in a well-ventilated area. Local exhaust ventilation should be used to control the emission of vapors at the source.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

Handling Procedures

-

Avoid contact with skin and eyes.

-

Avoid inhalation of vapor or mist.

-

Keep away from ignition sources.

-

Wash hands thoroughly after handling.

-

Use only in a well-ventilated area.

Storage Requirements

-

Store in a cool, dry, well-ventilated place away from heat and direct sunlight.

-

Keep container tightly closed.

-

Store away from incompatible materials such as strong oxidizing agents.

Accidental Release Measures

-

Small Spills: Absorb with an inert material (e.g., sand, earth) and place in a suitable container for disposal.

-

Large Spills: Evacuate the area. Ventilate the area and remove all sources of ignition. Prevent entry into waterways, sewers, basements, or confined areas. Dike the spilled material, where this is possible.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: The product is a combustible liquid. Vapors may form explosive mixtures with air.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

First-Aid Measures

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention immediately.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get medical attention immediately.

Visualizations

Experimental Workflow for Safe Handling

Caption: Workflow for the safe handling of chemical substances.

First-Aid Response Logic

References

Commercial Suppliers and Technical Guide for Jasmine Lactone-d2

For researchers, scientists, and drug development professionals requiring high-purity, isotopically labeled compounds, Jasmine lactone-d2 serves as a critical internal standard for quantitative analyses. This technical guide provides an in-depth overview of its commercial availability, key specifications, and detailed methodologies for its application in experimental settings.

Commercial Availability

This compound is a specialized chemical available from a limited number of suppliers. One prominent commercial source is MedChemExpress (MCE), which provides this deuterated compound for research purposes.[1][2]

Quantitative Data

The following table summarizes the key quantitative data for this compound, based on information available from MedChemExpress and general specifications for their stable isotope-labeled compounds.

| Parameter | Value | Source |

| Supplier | MedChemExpress (MCE) | [1][2] |

| Product Number | HY-125678 | [2] |

| Molecular Formula | C₁₀H₁₄D₂O₂ | |

| Molecular Weight | 170.25 g/mol | |

| Purity | >98% (General specification) | |

| Isotopic Enrichment | >98% (General specification) | |

| Appearance | Colorless to light yellow liquid | Inferred from non-deuterated form |

| Storage | Recommended conditions on Certificate of Analysis |

Experimental Protocols

This compound is primarily utilized as an internal standard in quantitative analysis, particularly in chromatography-mass spectrometry techniques such as GC-MS and LC-MS/MS. The following is a detailed, representative protocol for the quantification of Jasmine lactone in a biological matrix using this compound as an internal standard.

Protocol: Quantification of Jasmine Lactone in a Plant Tissue Matrix using LC-MS/MS with Deuterated Internal Standard

1. Objective: To accurately quantify the concentration of Jasmine lactone in a plant tissue sample using this compound as an internal standard to correct for matrix effects and variations in sample preparation and instrument response.

2. Materials and Reagents:

- Jasmine lactone analytical standard

- This compound (Internal Standard - IS)

- Acetonitrile (ACN), LC-MS grade

- Formic acid, LC-MS grade

- Ultrapure water

- Plant tissue sample (e.g., tea leaves)

- 1.5 mL microcentrifuge tubes

- Syringe filters (0.22 µm)

- LC-MS vials

3. Preparation of Solutions:

- Jasmine Lactone Stock Solution (1 mg/mL): Accurately weigh and dissolve Jasmine lactone in ACN.

- This compound (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in ACN.

- Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the Jasmine lactone stock solution with ACN:water (1:1, v/v).

- IS Working Solution (e.g., 50 ng/mL): Dilute the IS stock solution with ACN.

4. Sample Preparation:

- Homogenize 100 mg of the plant tissue sample.

- Add 1 mL of ACN and vortex vigorously for 1 minute.

- Spike the sample with 10 µL of the IS working solution (50 ng/mL).

- Centrifuge the sample at 10,000 x g for 10 minutes.

- Collect the supernatant and filter it through a 0.22 µm syringe filter into an LC-MS vial.

5. LC-MS/MS Analysis:

- Liquid Chromatography System: UPLC or HPLC system

- Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

- Mobile Phase A: 0.1% Formic acid in water

- Mobile Phase B: 0.1% Formic acid in ACN

- Gradient: A suitable gradient to separate Jasmine lactone from matrix interferences.

- Flow Rate: 0.3 mL/min

- Injection Volume: 5 µL

- Mass Spectrometer: Triple quadrupole mass spectrometer

- Ionization Mode: Electrospray Ionization (ESI), positive mode

- MRM Transitions:

- Jasmine lactone: Precursor ion (m/z) -> Product ion (m/z)

- This compound: Precursor ion (m/z) -> Product ion (m/z) (Precursor ion will be M+2 compared to the non-deuterated form)

6. Data Analysis:

- Integrate the peak areas for both Jasmine lactone and this compound.

- Calculate the peak area ratio (Jasmine lactone area / this compound area).

- Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

- Determine the concentration of Jasmine lactone in the samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways and Experimental Workflows

The biosynthesis of Jasmine lactone in plants, such as tea (Camellia sinensis), provides a relevant biological pathway for researchers in natural products and plant sciences. The following diagrams illustrate this pathway and a typical experimental workflow for quantitative analysis using a deuterated internal standard.

Caption: Biosynthesis Pathway of Jasmine Lactone.

Caption: Quantitative Analysis Workflow.

References

An In-depth Technical Guide to the Physical State of Jasmine Lactone-d2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Jasmine lactone, chemically known as (Z)-7-decen-5-olide, is a volatile organic compound that contributes to the characteristic aroma of jasmine, as well as other flowers and fruits like tuberose, gardenia, peach, and tea.[1] Its deuterated form, jasmine lactone-d2, serves as a valuable tool in scientific research, particularly as an internal standard or tracer in metabolic studies and analytical chemistry due to its distinct mass.[2][3] The introduction of deuterium atoms into a molecule can subtly alter its physical properties, a phenomenon known as the kinetic isotope effect. While these changes are typically minor, they can be significant in the context of high-precision research. This guide synthesizes the available information on jasmine lactone and the theoretical and observed effects of deuteration to provide a robust profile for this compound.

Predicted Physical State and Properties

Jasmine lactone is a colorless to pale yellow liquid at standard temperature and pressure.[1][4] It is anticipated that this compound will also present as a liquid under similar conditions. The replacement of two hydrogen atoms with deuterium is not expected to induce a phase change.

Deuteration is known to have a slight impact on various physical properties of a molecule. Generally, the increased mass of deuterium leads to a stronger C-D bond compared to a C-H bond, which can result in a marginal increase in the boiling point and density. Other properties such as molecular volume, polarizability, and polarity may also be subtly affected.

The following table summarizes the known physical properties of jasmine lactone, which can be used as a close approximation for this compound. The expected, albeit minor, deviations for the deuterated compound are noted.

| Property | Reported Value for Jasmine Lactone | Expected for this compound |

| Appearance | Colorless to pale yellow liquid | Similar |

| Molecular Formula | C₁₀H₁₆O₂ | C₁₀H₁₄D₂O₂ |

| Molecular Weight | 168.23 g/mol | Approximately 170.24 g/mol |

| Density | 0.993 to 1.000 g/cm³ @ 25°C | Slightly higher |

| Boiling Point | 115°C @ 2.00 mm Hg; 248 °C (478 °F; 521 K) | Slightly higher |

| Refractive Index | 1.473 to 1.480 @ 20°C | Similar, with potential for minor deviation |

| Flash Point | 110°C (230°F) TCC | Similar |

| Solubility | Soluble in alcohol; Insoluble in water | Similar |

| Odor | Floral, fruity, lactonic, creamy with peach and coconut undertones | Indistinguishable from the non-deuterated form by olfaction |

Experimental Protocols for Physical State Determination

For researchers requiring precise data for this compound, the following standard experimental protocols can be employed to determine its key physical properties.

Determination of Physical Appearance and Odor

Objective: To visually inspect the sample for its color and clarity and to describe its characteristic odor.

Methodology:

-

Visually inspect a sample of this compound in a clear glass vial against a white background under good lighting conditions.

-

Record the color (e.g., colorless, pale yellow) and clarity (e.g., clear, turbid).

-

Carefully waft the vapors from the opening of the vial towards your nose to assess the odor. Do not directly inhale from the container.

-

Describe the perceived aroma profile, noting any floral, fruity, or other characteristic scents.

Determination of Boiling Point

Objective: To determine the temperature at which the liquid transitions to a gaseous state at a given atmospheric pressure. The Thiele tube method is suitable for small sample volumes.

Methodology:

-

Place a small amount of this compound into a small test tube.

-

Invert a sealed-end capillary tube and place it inside the test tube with the open end submerged in the liquid.

-

Attach the test tube to a thermometer.

-

Heat the apparatus in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil).

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the liquid is drawn back into the capillary tube.

Determination of Density

Objective: To measure the mass per unit volume of the liquid.

Methodology:

-

Measure the mass of a clean, dry pycnometer (specific gravity bottle) or a graduated cylinder.

-

Add a known volume of this compound to the container.

-

Measure the combined mass of the container and the liquid.

-

Calculate the density by dividing the mass of the liquid by its volume. For high precision, a hydrometer or a density meter can be used.

Determination of Refractive Index

Objective: To measure the extent to which light is bent when passing through the liquid.

Methodology:

-

Calibrate a digital refractometer using a standard reference material.

-

Apply a small drop of this compound onto the prism of the refractometer.

-

Close the cover and allow the temperature to stabilize.

-

Record the refractive index reading from the instrument's display.

Biosynthesis of Jasmine Lactone

The biosynthesis of jasmine lactone in plants, such as Camellia sinensis (tea), provides insight into its natural formation. This process is a valuable reference for understanding the biochemical context of this molecule. The pathway is initiated by stress factors like mechanical damage, leading to the enzymatic conversion of unsaturated fatty acids.

The following diagram illustrates the key steps in the biosynthesis of jasmine lactone from linoleic acid and α-linolenic acid via the lipoxygenase (LOX) pathway.

Caption: Biosynthesis pathway of Jasmine Lactone.

Conclusion

While specific physical data for this compound remains to be published, its physical state and properties can be reliably inferred from its non-deuterated analogue and the known principles of isotopic substitution. For applications requiring a high degree of precision, the experimental protocols outlined in this guide provide a framework for the accurate determination of its physical characteristics. The provided biosynthetic pathway offers a deeper understanding of the natural origins of the parent molecule, which is crucial for researchers in natural products and biochemistry. This technical guide serves as a comprehensive resource for scientists and professionals working with this compound, facilitating its effective use in research and development.

References

Methodological & Application

Application Notes and Protocols for Jasmine Lactone-d2 as an Internal Standard in Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Jasmine lactone-d2 as an internal standard in quantitative analytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). Due to a lack of specific published methods for this compound, the following protocols have been adapted from established and validated methods for other deuterated lactones used in quantitative analysis.

Introduction

Jasmine lactone is a significant aroma compound found in various natural products and is also used as a fragrance and flavoring agent.[1][2][3][4][5] Accurate quantification of this and similar lactones in complex matrices such as biological fluids, food products, and environmental samples is crucial for research and development. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry. This approach, known as isotope dilution mass spectrometry (IDMS), corrects for variations in sample preparation, matrix effects, and instrument response, thereby ensuring high accuracy and precision.

Deuterated internal standards are chemically identical to the analyte of interest, ensuring they co-elute during chromatography and exhibit similar ionization behavior in the mass spectrometer. The mass difference allows for their distinct detection and the calculation of an analyte-to-internal standard peak area ratio, which is used for quantification.

Quantitative Data Summary

The following tables provide hypothetical yet representative quantitative data for an LC-MS/MS method for the quantification of jasmine lactone using this compound as an internal standard. These parameters are based on typical values for similar lactone analyses and should be optimized for specific instrumentation and matrices.

Table 1: LC-MS/MS Method Parameters

| Parameter | Value |

| LC System | UPLC or HPLC System |

| Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

Table 2: MRM Transitions and Collision Energies

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Jasmine Lactone | 169.1 | 99.1 | 15 |

| This compound | 171.1 | 101.1 | 15 |

Table 3: Method Validation Parameters (Representative)

| Parameter | Acceptance Criteria | Result |

| Linearity (r²) | ≥ 0.99 | 0.998 |

| LLOQ | S/N ≥ 10 | 0.1 ng/mL |

| Accuracy (% Bias) | Within ±15% | -5.2% to 8.5% |

| Precision (%RSD) | ≤ 15% | ≤ 7.8% |

| Recovery | Consistent and reproducible | 85-95% |

| Matrix Effect | Minimal | < 10% |

Experimental Protocols

The following are detailed protocols for the quantification of jasmine lactone in a biological matrix (e.g., plasma) using this compound as an internal standard.

Protocol 1: Preparation of Stock Solutions and Calibration Standards

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 1 mg of jasmine lactone and this compound into separate 1 mL volumetric flasks.

-

Dissolve the compounds in methanol and bring to volume.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions of jasmine lactone by serial dilution of the primary stock solution with a 50:50 methanol:water mixture to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

-

Internal Standard Spiking Solution (100 ng/mL):

-

Dilute the this compound primary stock solution with a 50:50 methanol:water mixture to a final concentration of 100 ng/mL.

-

-

Calibration Curve Standards:

-

In a set of clean microcentrifuge tubes, add 50 µL of blank plasma.

-

Spike 10 µL of each jasmine lactone working standard solution into the corresponding tubes to create calibration standards with final concentrations of 0.1, 0.5, 1, 5, 10, 50, and 100 ng/mL after extraction and reconstitution.

-

Add 10 µL of the internal standard spiking solution to each tube.

-

Protocol 2: Sample Preparation (Protein Precipitation)

-

Sample Aliquoting:

-

Pipette 50 µL of the plasma sample, calibration standards, and quality control samples into separate 1.5 mL microcentrifuge tubes.

-

-

Internal Standard Addition:

-

Add 10 µL of the 100 ng/mL this compound internal standard spiking solution to each tube (except for blank matrix samples used to assess interference).

-

-

Protein Precipitation:

-

Add 200 µL of ice-cold acetonitrile to each tube.

-

Vortex each tube for 30 seconds to precipitate proteins.

-

-

Centrifugation:

-

Centrifuge the tubes at 13,000 rpm for 10 minutes at 4 °C.

-

-

Supernatant Transfer:

-

Carefully transfer the supernatant to a new set of tubes.

-

-

Evaporation:

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

-

-

Reconstitution:

-

Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Vortex for 30 seconds and transfer to autosampler vials for LC-MS/MS analysis.

-

Protocol 3: LC-MS/MS Analysis and Data Processing

-

Instrument Setup:

-

Equilibrate the LC-MS/MS system with the initial mobile phase conditions as detailed in Table 1.

-

Set up the MS with the MRM transitions and collision energies specified in Table 2.

-

-

Sample Injection:

-

Inject the reconstituted samples onto the LC-MS/MS system.

-

-

Data Acquisition:

-

Acquire data using the instrument's software.

-

-

Data Processing:

-

Integrate the peak areas for both jasmine lactone and this compound.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

-

Determine the concentration of jasmine lactone in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Diagrams

Caption: Experimental workflow for jasmine lactone quantification.

Caption: Principle of Isotope Dilution Mass Spectrometry.

References

- 1. On-line high-performance liquid chromatography-mass spectrometric detection and quantification of N-acylhomoserine lactones, quorum sensing signal molecules, in the presence of biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. perfumersworld.com [perfumersworld.com]

- 5. perfumersworld.com [perfumersworld.com]

Application Notes & Protocols: Quantitative Analysis of Jasmine Lactone Using Jasmine Lactone-d2 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jasmine lactone is a significant volatile compound that contributes to the characteristic floral and fruity aroma of various plants, including tea (Camellia sinensis) and jasmine flowers.[1][2][3] Its quantification is crucial for quality control in the food and fragrance industries, as well as for studying plant stress responses and biosynthesis pathways.[1][3] This document provides a detailed protocol for the quantitative analysis of jasmine lactone in a given matrix using a stable isotope-labeled internal standard, Jasmine lactone-d2. The use of a deuterated internal standard is a robust method in mass spectrometry-based quantification, as it mimics the analyte's behavior during sample preparation and ionization, leading to high accuracy and precision. This method is applicable for the analysis of jasmine lactone in various matrices, including plant tissues, food products, and fragrance formulations.

Quantitative Data Summary

The following tables summarize the validation parameters for a typical quantitative method for jasmine lactone using this compound as an internal standard. These values are representative and may vary depending on the specific matrix and instrumentation.

Table 1: Calibration Curve and Linearity